methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate
Overview
Description
Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H9BrN2O4 It is a derivative of benzoic acid and features a bromine atom, a nitro group, and an amino group attached to the benzene ring
Mechanism of Action
Mode of Action
The mode of action of this compound involves a series of reactions. The compound undergoes nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption . This suggests that the compound can be readily absorbed in the digestive tract, which could potentially impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate”. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate typically involves multiple steps:
Bromination: The addition of a bromine atom to the benzene ring.
Amination: The conversion of a nitro group to an amino group.
Esterification: The formation of the ester group.
For example, a common method involves the nitration of methyl 2-amino-6-methylbenzoate followed by bromination and subsequent reduction of the nitro group to an amino group .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as iron and ammonium chloride in a mixture of tetrahydrofuran, ethanol, and water.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Methyl 2-amino-5-bromo-3-nitrobenzoate
- Methyl 2-amino-5-bromobenzoate
- Methyl 2-methyl-3-nitrobenzoate
Comparison: Methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which can significantly influence its reactivity and interactions. Compared to similar compounds, it offers a distinct combination of electronic and steric effects, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
methyl 2-amino-5-bromo-6-methyl-3-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-4-5(10)3-6(12(14)15)8(11)7(4)9(13)16-2/h3H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRYNZHYOPDFNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444144 | |
Record name | Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258508-84-8 | |
Record name | Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 2-AMINO-5-BROMO-6-METHYL-3-NITRO-BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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